molecular formula C21H19ClFN5O3 B11641827 N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide

N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide

Cat. No.: B11641827
M. Wt: 443.9 g/mol
InChI Key: DLIPCFCELZWEFS-OPEKNORGSA-N
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Description

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxyphenyl group, and a dimethylaminobenzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-fluoropyrimidine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via an etherification reaction, where the hydroxyl group of the phenol reacts with the pyrimidine ring.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine derivatives under controlled conditions.

    Final Condensation: The final step involves the condensation of the intermediate with the dimethylaminobenzohydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyrimidine ring and the hydrazide moiety are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: This compound shares some structural similarities, particularly in the presence of the ester and ketone functional groups.

    Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization, similar to the electronic properties of the target compound.

Uniqueness

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide is unique due to its combination of a pyrimidine ring with chlorine and fluorine substitutions, a methoxyphenyl group, and a dimethylaminobenzohydrazide moiety. This combination of functional groups provides a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C21H19ClFN5O3

Molecular Weight

443.9 g/mol

IUPAC Name

N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]methylideneamino]-3-(dimethylamino)benzamide

InChI

InChI=1S/C21H19ClFN5O3/c1-28(2)15-6-4-5-14(10-15)19(29)27-25-11-13-7-8-17(18(9-13)30-3)31-20-16(23)12-24-21(22)26-20/h4-12H,1-3H3,(H,27,29)/b25-11+

InChI Key

DLIPCFCELZWEFS-OPEKNORGSA-N

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC3=NC(=NC=C3F)Cl)OC

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC3=NC(=NC=C3F)Cl)OC

Origin of Product

United States

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